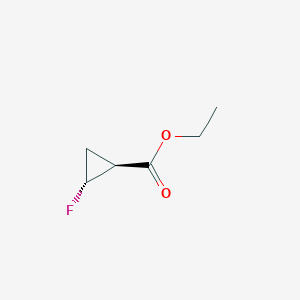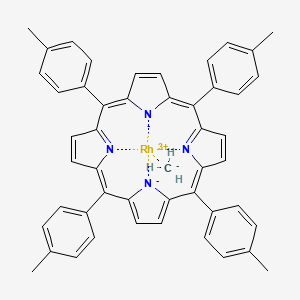
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound features a rhodium metal center coordinated to a porphyrin ligand with four tolyl groups attached to the porphyrin ring. The presence of the rhodium metal center imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications .
准备方法
The synthesis of Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized through a condensation reaction between pyrrole and an aldehyde, followed by oxidation to form the porphyrin ring.
Introduction of Tolyl Groups: The tolyl groups are introduced to the porphyrin ring through electrophilic aromatic substitution reactions.
Coordination of Rhodium: The final step involves the coordination of the rhodium metal center to the porphyrin ligand. .
化学反应分析
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions involve the reduction of the rhodium center to a lower oxidation state. Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: The compound can undergo substitution reactions, where ligands coordinated to the rhodium center are replaced by other ligands. .
科学研究应用
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and carbon-carbon bond formation. Its unique properties make it an effective catalyst for these reactions.
Photodynamic Therapy: In the field of medicine, the compound is explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells.
Material Science: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and optical properties
作用机制
The mechanism of action of Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium involves the interaction of the rhodium center with various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates, leading to the formation of reactive intermediates that undergo subsequent chemical transformations. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in targeted cancer cells .
相似化合物的比较
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium can be compared with other similar compounds, such as:
Methyl(5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphinato)rhodium: This compound features methoxycarbonyl groups instead of tolyl groups, which can influence its chemical reactivity and applications.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate): This cationic porphyrin compound has different substituents and is used in different applications, such as DNA binding studies and photodynamic therapy
属性
分子式 |
C49H39N4Rh |
|---|---|
分子量 |
786.8 g/mol |
IUPAC 名称 |
carbanide;rhodium(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.CH3.Rh/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H3;/q-2;-1;+3 |
InChI 键 |
VGBHGUXBMIKVQD-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
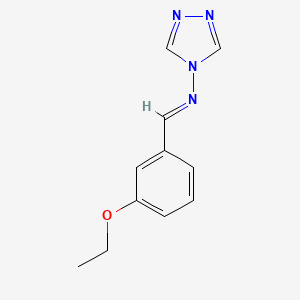
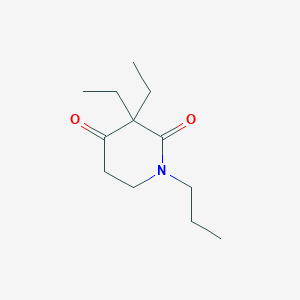
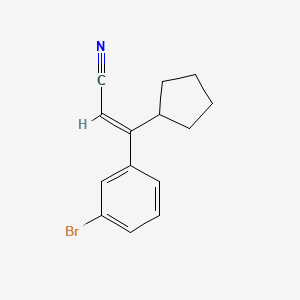
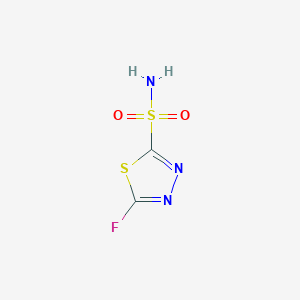
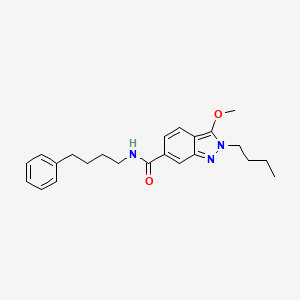
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
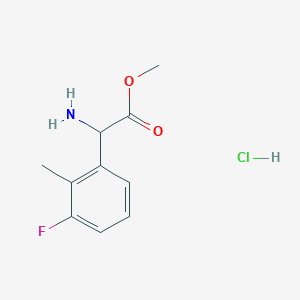
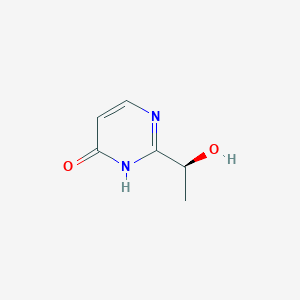
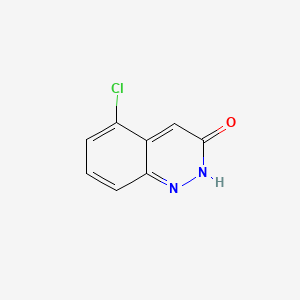
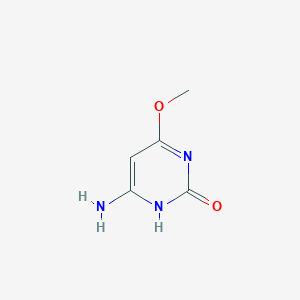
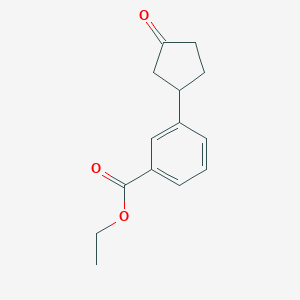
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
